N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine
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Overview
Description
N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine is a heterocyclic compound that features both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine typically involves the reaction of 2-chloropyrazine with 4,5-dihydro-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole and pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted imidazole and pyrazine derivatives, which can have different functional groups attached depending on the reagents used.
Scientific Research Applications
N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction and metabolic pathways, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine: Another compound featuring an imidazole ring, known for its biological activities.
Tizanidine hydrochloride: A compound with a similar imidazole structure, used as a muscle relaxant.
Uniqueness
N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
31437-07-7 |
---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C7H9N5/c1-2-9-6(5-8-1)12-7-10-3-4-11-7/h1-2,5H,3-4H2,(H2,9,10,11,12) |
InChI Key |
AKMKFSANOKUTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=NC=CN=C2 |
Origin of Product |
United States |
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